

Technical Guide: Physicochemical Properties of (4-Bromo-3-methoxyphenyl)methanol

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Compound of Interest

Compound Name: (4-Bromo-3-methoxyphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of **(4-Bromo-3-methoxyphenyl)methanol** (CAS No. 17100-64-0), a key intermediate in organic synthesis.

Core Physicochemical Data

The fundamental molecular properties of **(4-Bromo-3-methoxyphenyl)methanol** are summarized below. These values are essential for reaction stoichiometry, analytical characterization, and formulation development.

Property	Value
Chemical Name	(4-Bromo-3-methoxyphenyl)methanol
Synonym(s)	4-Bromo-3-methoxybenzyl alcohol
CAS Number	17100-64-0
Molecular Formula	C ₈ H ₉ BrO ₂ [1][2]
Molecular Weight	217.06 g/mol [2][3]

Representative Experimental Protocol: Synthesis

While specific, validated protocols for the synthesis of **(4-Bromo-3-methoxyphenyl)methanol** are proprietary or published in specialized literature, a general methodology for a structurally similar isomer, 3-bromo-4-methoxybenzyl alcohol, illustrates a common synthetic route involving the reduction of a benzoate ester.^[4] This process highlights standard techniques in organic synthesis.

Objective: To synthesize a bromo-methoxybenzyl alcohol derivative via reduction of the corresponding methyl benzoate ester.

Materials:

- Methyl 3-bromo-4-methoxybenzoate
- Diisobutylaluminum hydride (DIBAL-H) solution (1.0 M in hexane)
- Anhydrous Tetrahydrofuran (THF)
- Methanol
- Saturated aqueous sodium potassium tartrate (Rochelle's salt)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

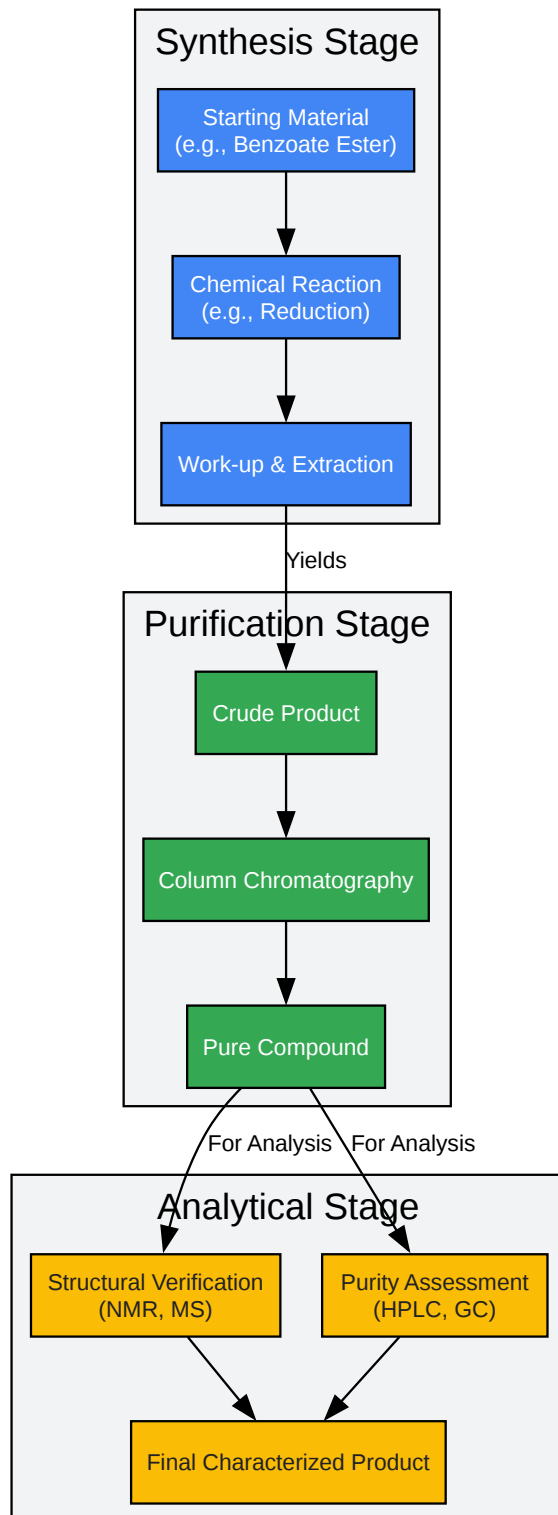
- A solution of the starting material, methyl 3-bromo-4-methoxybenzoate, is prepared in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.^[4]
- Diisobutylaluminum hydride (DIBAL-H) solution is added slowly to the reaction mixture while maintaining the low temperature.^[4]

- The reaction is stirred for a set period at -78 °C, then allowed to warm to 0 °C and stirred further to ensure complete reduction.[\[4\]](#)
- The reaction is quenched by the careful, dropwise addition of methanol at -78 °C.[\[4\]](#)
- Saturated Rochelle's salt solution is added, followed by ethyl acetate to extract the product.[\[4\]](#)
- The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[\[4\]](#)
- The crude product is purified using silica gel column chromatography to yield the final bromo-methoxybenzyl alcohol product.[\[4\]](#)

Conceptual Workflow

The logical flow from starting materials to a fully characterized final product is a critical aspect of chemical research and development. The following diagram illustrates a typical workflow for the synthesis and analysis of a chemical compound like **(4-Bromo-3-methoxyphenyl)methanol**.

Conceptual Workflow: Synthesis & Analysis



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Caption: Workflow for chemical synthesis, purification, and analysis.

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